Estr-5(10)-ene-3β-ol-17-one: Structural Elucidation, Synthetic Pathways, and Analytical Methodologies
Estr-5(10)-ene-3β-ol-17-one: Structural Elucidation, Synthetic Pathways, and Analytical Methodologies
Executive Summary
In the landscape of synthetic endocrinology, 19-norsteroids represent a critical class of compounds characterized by the absence of the C19 methyl group. This structural modification fundamentally alters their binding affinity, typically enhancing anabolic properties while reducing androgenic and estrogenic conversion. Estr-5(10)-ene-3β-ol-17-one is a unique prohormone intermediate within this class. Because it possesses an isolated tetrasubstituted double bond at the 5(10) position, its A/B ring junction exhibits a distinct spatial geometry compared to its 4-ene or 5-ene counterparts.
This whitepaper provides an in-depth technical analysis of Estr-5(10)-ene-3β-ol-17-one, detailing its physicochemical properties, the causality behind its synthetic derivation via Birch reduction, its metabolic activation pathway, and a self-validating LC-MS/MS protocol for precise quantification in biological matrices.
Structural Elucidation & Physicochemical Profile
The steroid nucleus of Estr-5(10)-ene-3β-ol-17-one is based on the estrane skeleton. The defining feature is the tetrasubstituted double bond between C5 and C10, which removes the chirality at these centers and forces the A and B rings into a more planar conformation than 5α-reduced steroids, yet less planar than the conjugated 4-en-3-one system found in nandrolone. The 3β-hydroxyl group and 17-ketone make this compound a direct structural isomer of 19-nor-DHEA.
To facilitate rational drug design and chromatographic method development, the quantitative physicochemical properties are summarized below.
Table 1: Physicochemical Properties of Estr-5(10)-ene-3β-ol-17-one
| Property | Value | Structural Implication |
| IUPAC Name | (3S,8R,9S,13S,14S)-3-hydroxy-13-methyl-2,3,4,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-one | Defines absolute stereochemistry at C3, C8, C9, C13, and C14. |
| Molecular Formula | C18H26O2 | Lacks the C19 methyl group (19-norsteroid). |
| Molar Mass | 274.40 g/mol | Ideal mass range for ESI+ mass spectrometry. |
| XLogP3 (Predicted) | 3.2 | Highly lipophilic; requires non-polar extraction solvents. |
| H-Bond Donors / Acceptors | 1 / 2 | Dictates interaction with stationary phases in reverse-phase LC. |
| Double Bond Position | C5(10) (Tetrasubstituted) | Prevents aromatization to estrogenic compounds without prior isomerization. |
Synthetic Causality: The Birch Reduction Pathway
The synthesis of 19-norsteroids almost universally relies on the [1]. Since the estrane skeleton naturally lacks the C19 methyl group, starting with an aromatic A-ring (estrone) is the most thermodynamically viable route.
Mechanistic Causality:
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17-Ketalization: The 17-ketone must be protected (typically as an ethylene ketal) because the Birch reduction conditions (Li/NH3) will readily reduce unprotected ketones to alcohols.
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Birch Reduction: Solvated electrons from lithium in liquid ammonia reduce the aromatic A-ring of estrone 3-methyl ether to a 2,5(10)-diene. This is the critical step that breaks aromaticity while establishing the 5(10) double bond.
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Mild Hydrolysis: Strong acids would thermodynamically drive the 5(10) double bond to isomerize into conjugation with the C3 ketone, forming a 4-ene. By using a weak acid (e.g., oxalic acid), the enol ether is selectively hydrolyzed to the 5(10)-en-3-one.
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Selective Reduction: A mild hydride donor (NaBH4) reduces the 3-ketone to a 3β-hydroxyl. Axial attack by the hydride is sterically favored, yielding the equatorial 3β-ol.
Fig 1. Synthetic pathway of Estr-5(10)-ene-3β-ol-17-one via Birch reduction.
Pharmacodynamics: Prohormone Metabolism via 3β-HSD
Estr-5(10)-ene-3β-ol-17-one is intrinsically inactive at the androgen receptor (AR) due to the presence of the 17-ketone and the 3β-hydroxyl group. However, it functions as a highly efficient prohormone.
In vivo, it is subject to the same enzymatic machinery that [2]. The enzyme 17β-hydroxysteroid dehydrogenase (17β-HSD) reduces the 17-ketone to the active 17β-hydroxyl. Concurrently, 3β-hydroxysteroid dehydrogenase/isomerase (3β-HSD) oxidizes the 3β-hydroxyl to a 3-ketone. Crucially, the isomerase subunit of 3β-HSD facilitates the migration of the isolated 5(10) double bond into the conjugated 4(5) position. This dual enzymatic action converts the precursor directly into Nandrolone (19-nortestosterone) , a potent AR agonist.
Fig 2. Enzymatic conversion of the prohormone into Nandrolone and AR activation.
Self-Validating Analytical Protocol (LC-MS/MS)
To quantify Estr-5(10)-ene-3β-ol-17-one in pharmacokinetic studies, highly specific [3]. The following protocol is designed as a self-validating system, incorporating internal standards and matrix-effect controls to ensure absolute trustworthiness.
Quantitative Mass Spectrometry Parameters
Table 2: MRM Transitions for Quantification
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Purpose |
| Estr-5(10)-ene-3β-ol-17-one | 275.2 [M+H]+ | 257.2[M+H-H2O]+ | 15 | Quantifier Ion |
| Estr-5(10)-ene-3β-ol-17-one | 275.2 [M+H]+ | 239.2 [M+H-2H2O]+ | 25 | Qualifier Ion |
| d4-Nandrolone (IS) | 279.2 [M+H]+ | 113.1 | 30 | Internal Standard |
Step-by-Step Methodology
Step 1: Sample Preparation (Liquid-Liquid Extraction) Causality: Liquid-liquid extraction using MTBE is chosen over protein precipitation to eliminate polar phospholipids that cause severe ion suppression in the ESI source.
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Aliquot 500 µL of plasma into a borosilicate glass tube.
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Spike with 10 µL of Deuterated Internal Standard (d4-Nandrolone, 100 ng/mL). Validation Check: The IS corrects for variable extraction recovery and matrix ionization effects.
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Add 2.0 mL of Methyl tert-butyl ether (MTBE). Vortex vigorously for 5 minutes.
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Centrifuge at 4000 rpm for 10 minutes at 4°C to achieve phase separation.
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Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
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Reconstitute the residue in 100 µL of Initial Mobile Phase (Water:Methanol, 50:50 v/v).
Step 2: Chromatographic Separation Causality: A slow gradient on a sub-2-micron C18 column ensures the hydrophobic steroid core is retained while polar endogenous interferents are washed to waste.
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Column: Waters Acquity BEH C18 (1.7 µm, 2.1 x 50 mm).
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Mobile Phase A: 0.1% Formic acid in LC-MS grade Water.
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Mobile Phase B: 0.1% Formic acid in LC-MS grade Acetonitrile.
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Gradient: Hold at 5% B for 0.5 min, ramp to 95% B over 4.0 min, hold at 95% B for 1.0 min, return to 5% B. Flow rate: 0.4 mL/min.
Step 3: System Validation & Run Execution
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Blank Injection: Inject a solvent blank (50:50 Water:Methanol) before the run and immediately after the highest calibration standard. Validation Check: Ensures zero carryover between runs.
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Calibration Curve: Run a 6-point calibration curve from 0.5 ng/mL to 100 ng/mL. The system is only validated if the linear regression yields an R2>0.995 and the back-calculated accuracy of all standards is within ±15%.
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Detection: Execute the run using Electrospray Ionization (ESI) in Positive mode (Capillary Voltage: 3.0 kV, Desolvation Temp: 400°C).
References
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Pellissier, H., & Santelli, M. (2002). "The Birch Reduction of Steroids. A Review." Organic Preparations and Procedures International.[Link]
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Soma, K. K., et al. (2008). "3β-HSD activates DHEA in the songbird brain." Frontiers in Neuroendocrinology.[Link]
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Yamada, M., et al. / Tobin, T. (2005). "Detection, quantification and confirmation of anabolic steroids in equine plasma by liquid chromatography and tandem mass spectrometry." Journal of Chromatography B.[Link]
